molecular formula C12H5Br5O B1471436 2,3,4,4',5-Pentabromodiphenyl ether CAS No. 446254-77-9

2,3,4,4',5-Pentabromodiphenyl ether

Cat. No. B1471436
CAS RN: 446254-77-9
M. Wt: 564.7 g/mol
InChI Key: SFNAUTSNWPPDSY-UHFFFAOYSA-N
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Description

2,3,4,4’,5-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers (PBDEs) that are widely used as brominated flame retardants . It is also known as pentabromodiphenyl oxide . The general chemical structure of pentabromodiphenyl ethers is such that n + m = 5 . The term pentaBDE refers to isomers of pentabromodiphenyl ether (PBDE congener numbers 82-127) .


Molecular Structure Analysis

The molecular formula of 2,3,4,4’,5-Pentabromodiphenyl ether is C12H5Br5O . Its average mass is 564.688 Da and its monoisotopic mass is 559.625671 Da .


Physical And Chemical Properties Analysis

2,3,4,4’,5-Pentabromodiphenyl ether appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm^3 . It has a melting point of -7 to 3 °C and decomposes at its boiling point . It is not soluble in water .

Scientific Research Applications

Metabolism and Environmental Impact

  • Metabolism in Cats as a Sentinel Species : Research has shown that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) is metabolized differently by cat and human liver microsomes. This implies cats may not be suitable as a sentinel species to represent human internal exposure to PBDEs, but could be indicative for internal HBCDs exposure in humans (Zheng et al., 2016).

  • Oxidative Metabolism in Rats : A study exploring the oxidative metabolism of BDE-47 and BDE-99 in rat hepatic microsomes found that BDE-99 undergoes a distinct metabolic process, mediated by different cytochrome P450 enzymes (Erratico et al., 2011).

  • Chicken Liver Microsomes Metabolism : In chickens, BDE-47 is metabolized faster than BDE-99, and the major hydroxylated metabolites of HBCD produced are OH-HBCDs (Zheng et al., 2015).

Health and Environmental Effects

  • Plasma Metabolites in Mice : A study identified several metabolites in mouse plasma after exposure to a commercial pentabromodiphenyl ether mixture, suggesting possible pathways for metabolism including cleavage of the diphenyl ether bond and hydroxylation (Qiu et al., 2007).

  • Temporal Trends in the Baltic Sea : Examination of Guillemot eggs from the Baltic Sea revealed trends in the concentrations of BDE-99, suggesting environmental accumulation over time (Sellström et al., 2003).

  • Synthesis of Novel Metabolites in Human Blood : Research on the synthesis of new hydroxylated polybrominated diphenyl ether reference standards led to the tentative identification of several OH-PBDEs in human blood, highlighting the potential human metabolism of PBDEs (Rydén et al., 2012).

  • Tissue Localisation in Mice : Studies on the distribution of PBDE congeners in mice found that they were effectively taken up and retained in fatty tissues and specific organs, indicating potential health risks (Darnerud & Risberg, 2006).

  • Bioavailability and Mass Balance in Rats : Research on the bioavailability of PBDEs in rats revealed that a significant percentage of ingested PBDEs was retained, suggesting potential for bioaccumulation (Huwe et al., 2007).

Chemical Analysis and Detection

  • SPME Optimization for Pollutant Analysis : A study optimized solid-phase microextraction (SPME) for the analysis of PBDEs, including BDE-99, showcasing effective methods for environmental pollutant detection (Gago-Martínez et al., 2004).

  • Molecular Orbital Studies on PBDEs : Research focused on the conformational properties of PBDEs using quantum chemical methods, providing insights into their environmental behavior and potential risks (Hu et al., 2005).

  • Sewage Treatment Impact on PBDEs : Investigation into the fate of PBDEs, including BDE-99, during sewage treatment processes highlighted their environmental impact and potential sources of contamination (Song et al., 2006).

Safety and Hazards

2,3,4,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant . When heated to decomposition, it emits toxic vapors of Br .

Future Directions

Due to their toxicity and persistence, the industrial production of PBDEs, including 2,3,4,4’,5-Pentabromodiphenyl ether, is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAUTSNWPPDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879926
Record name BDE-114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-77-9
Record name 2,3,4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F5O4058E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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